molecular formula C21H23ClN2O5S B4190300 2-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide

2-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B4190300
M. Wt: 450.9 g/mol
InChI Key: VBPWNYWWXBMHDD-UHFFFAOYSA-N
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Description

2-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide is a complex organic compound that features a combination of indole, sulfonyl, and phenoxy groups

Preparation Methods

The synthesis of 2-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Sulfonylation: The indole derivative is then sulfonylated using chlorosulfonic acid or sulfonyl chlorides to introduce the sulfonyl group.

    Phenoxy Substitution: The sulfonylated indole is reacted with a chlorophenol derivative to form the phenoxy linkage.

    Acetamide Formation: Finally, the compound is reacted with tetrahydro-2-furanylmethylamine to form the acetamide group.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonyl group to a sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, acidic or basic conditions, and sometimes catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can interact with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 2-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide include:

    2-[2-chloro-4-(methylsulfonyl)phenoxy]-N-(tetrahydro-2-furanylmethyl)acetamide: This compound has a similar structure but with a methylsulfonyl group instead of the indole moiety.

    2-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(methyl)acetamide: This compound differs in the acetamide group, having a methyl group instead of the tetrahydro-2-furanylmethyl group.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds.

Properties

IUPAC Name

2-[2-chloro-4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O5S/c22-18-12-17(30(26,27)24-10-9-15-4-1-2-6-19(15)24)7-8-20(18)29-14-21(25)23-13-16-5-3-11-28-16/h1-2,4,6-8,12,16H,3,5,9-11,13-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPWNYWWXBMHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)COC2=C(C=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide
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2-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide
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2-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide
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2-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide
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2-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide
Reactant of Route 6
2-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide

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